molecular formula C17H17NO2 B11766611 2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one

Cat. No.: B11766611
M. Wt: 267.32 g/mol
InChI Key: ZUOSCLCJRZSNAO-UHFFFAOYSA-N
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Description

2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. They are known for their diverse biological activities and are used in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the isoquinoline core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents, and organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroisoquinolines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact mechanism would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, known for its aromatic properties and biological activities.

    Quinoline: A structurally related compound with similar chemical properties.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different reactivity and biological activities.

Uniqueness

2-benzyl-6-Methoxy-2,3-dihydroisoquinolin-4(1H)-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its methoxy and benzyl groups may influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-benzyl-6-methoxy-1,3-dihydroisoquinolin-4-one

InChI

InChI=1S/C17H17NO2/c1-20-15-8-7-14-11-18(12-17(19)16(14)9-15)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3

InChI Key

ZUOSCLCJRZSNAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CN(CC2=O)CC3=CC=CC=C3)C=C1

Origin of Product

United States

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